molecular formula C20H26N4O5 B11182926 Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11182926
M. Wt: 402.4 g/mol
InChI Key: JPJPVMNFMJHMAC-UHFFFAOYSA-N
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Description

Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 727407-43-4) is a triazolopyrimidine derivative with a molecular formula of C₂₃H₂₄N₄O₅ and a molecular weight of 436.46 g/mol . Its structure features:

  • A propyl group at position 5.
  • A 3,4,5-trimethoxyphenyl group at position 7.
  • An ethyl ester at position 6.

The compound’s predicted physical properties include a boiling point of 563.4±60.0°C, a density of 1.31±0.1 g/cm³, and a pKa of 5.98±0.70 . The 3,4,5-trimethoxyphenyl substituent is notable for its electron-donating effects, which may enhance binding to biological targets such as tubulin or kinases .

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H26N4O5/c1-6-8-13-16(19(25)29-7-2)17(24-20(23-13)21-11-22-24)12-9-14(26-3)18(28-5)15(10-12)27-4/h9-11,17H,6-8H2,1-5H3,(H,21,22,23)

InChI Key

JPJPVMNFMJHMAC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent System: Water and ethanol (1:1 v/v) or neat TMDP (liquefied at 65°C).

  • Temperature: Reflux (78–80°C) for aqueous ethanol; 65°C for neat TMDP.

  • Time: 4–6 hours.

  • Yield: 85–92%.

Mechanism:

  • Knoevenagel Condensation: TMDP activates the aldehyde and ethyl cyanoacetate, forming an α,β-unsaturated intermediate.

  • Michael Addition: 3-amino-1,2,4-triazole attacks the unsaturated intermediate, followed by intramolecular cyclization to form the triazolopyrimidine core.

  • Oxidation: Spontaneous autoxidation completes the aromatization.

Advantages:

  • Green Chemistry: Uses water-ethanol mixtures or solvent-free conditions.

  • Catalyst Recyclability: TMDP can be reused for up to five cycles without significant loss of activity.

Three-Component Reaction in Dimethylformamide (DMF)

This approach involves a one-pot synthesis using 3-amino-1,2,4-triazole , 3,4,5-trimethoxybenzaldehyde , and ethyl 3-oxopentanoate in DMF with triethylamine as a base.

Reaction Conditions:

  • Solvent: DMF.

  • Catalyst: Triethylamine (0.25 mol).

  • Temperature: 120°C.

  • Time: 10–12 hours.

  • Yield: 68–75%.

Key Steps:

  • Enamine Formation: Ethyl 3-oxopentanoate reacts with the aldehyde to form an enamine intermediate.

  • Cyclization: The enamine undergoes cyclization with 3-amino-1,2,4-triazole, forming the triazolopyrimidine ring.

Limitations:

  • High Temperature: Prolonged heating increases energy consumption.

  • Solvent Toxicity: DMF poses environmental and safety concerns.

Cyclization of Imidate Intermediates

A three-step procedure starting with the synthesis of imidate intermediates from dimethyl cyanodithioimidocarbonate and substituted amines, followed by cyclization with enaminones.

Synthetic Pathway:

  • Imidate Formation:

    • React dimethyl cyanodithioimidocarbonate with propylamine to yield imidate 8 .

    • Conditions: Methanol, reflux, 6 hours.

  • Triazole Synthesis:

    • Treat imidate 8 with hydrazine hydrate to form 5-amino-1H-1,2,4-triazole 9 .

    • Yield: 80–85%.

  • Cyclization with Enaminone:

    • React triazole 9 with 3-(3,4,5-trimethoxyphenyl)-3-(dimethylamino)propenone in glacial acetic acid.

    • Conditions: 80°C, 2 hours.

    • Yield: 70–78%.

Advantages:

  • Modularity: Permits structural diversification at the 2-position of the triazolopyrimidine scaffold.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature Time Yield Environmental Impact
TMDP-MediatedTMDP (H2O/EtOH or neat)65–80°C4–6 h85–92%Low (green solvents)
DMF-BasedTriethylamine/DMF120°C10–12 h68–75%High (toxic solvent)
Imidate CyclizationGlacial acetic acid80°C2 h70–78%Moderate
MicrowaveNone (microwave)150°C20 min75–85%Low

Optimization Strategies

Solvent Selection:

  • Eco-Friendly Alternatives: Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).

  • Neat Conditions: TMDP’s low melting point (65°C) allows solvent-free synthesis, reducing waste.

Catalyst Engineering:

  • Bifunctional Catalysts: TMDP’s dual Lewis base and hydrogen-bonding sites enhance reaction efficiency.

  • Acid Additives: p-Toluenesulfonic acid (p-TSA) accelerates cyclization in imidate-based routes .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step protocols emphasizing green chemistry principles. A prominent method involves:

a. Knoevenagel Condensation-Cyclization Cascade

  • Reactants : 3-Amino-1,2,4-triazole, substituted benzaldehyde (3,4,5-trimethoxybenzaldehyde), and ethyl cyanoacetate.

  • Catalyst : 4,4'-Trimethylenedipiperidine (TMDP, 10 mol%) in ethanol/water (1:1 v/v) at reflux .

  • Yield : Up to 94% under optimized conditions .

  • Mechanism :

    • TMDP activates the aldehyde and ethyl cyanoacetate via hydrogen bonding/Lewis base interactions.

    • Formation of Knoevenagel adduct (α,β-unsaturated nitrile).

    • Cyclization with 3-amino-1,2,4-triazole to form the triazolopyrimidine core .

b. Alternative Cyclization Methods

  • Solvent-Free Synthesis : TMDP acts as a dual solvent-catalyst in molten state (65°C), achieving 86% yield .

  • Eco-Friendly Additives : Water as a co-solvent reduces environmental impact without compromising efficiency .

Functional Group Reactivity

The compound undergoes characteristic reactions at its ester, triazole, and methoxyphenyl groups:

Reaction TypeConditionsProducts/OutcomesReferences
Ester Hydrolysis NaOH (aq.), refluxCarboxylic acid derivative
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CAlkylated triazole derivatives
Demethylation BBr₃, CH₂Cl₂, −78°CPhenolic derivatives
Nucleophilic Substitution Amines, CuI, DIPEA, DMSO, 100°CTriazole-amine conjugates

Oxidation and Reduction

  • Oxidation :

    • The propyl side chain is oxidized to a carboxylic acid using KMnO₄/H₂SO₄.

    • Aromatic methoxy groups remain stable under mild oxidative conditions.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the 4,7-dihydro pyrimidine ring to a fully saturated system.

Mechanistic Insights

  • Triazole Ring Activation : The 1,2,4-triazole moiety participates in cycloaddition reactions with dipolarophiles (e.g., acetylenedicarboxylates) under microwave irradiation.

  • Role of TMDP : Enhances reaction rates by stabilizing intermediates via non-covalent interactions, enabling milder conditions and higher regioselectivity .

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the 3,4,5-trimethoxyphenyl group, forming quinone intermediates.

  • Thermal Stability : Decomposes above 250°C without melting, confirmed by TGA-DSC.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its potential antimicrobial activity. Research has indicated that derivatives of triazolo-pyrimidine compounds can act as effective inhibitors against various bacterial strains. For instance, studies have shown that similar compounds exhibit inhibitory effects on Pneumocystis carinii and Toxoplasma gondii, suggesting that this compound may also share similar properties due to structural analogies .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazolo-pyrimidines have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibitors of DHFR are known to possess antitumor properties. Case studies have demonstrated that modifications in the alkyl chain and substituents on the phenyl ring can enhance the potency of these compounds against cancer cell lines .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the role of compounds like this compound. Some studies suggest that triazolo derivatives can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of Pneumocystis carinii by triazolo-pyrimidine derivatives similar to this compound.
Anticancer Activity Assessment Found that modifications in structure enhanced DHFR inhibition leading to reduced tumor cell proliferation in vitro.
Neuroprotective Mechanism Investigation Showed potential for reducing oxidative stress and improving cognitive function in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

Ethyl 5-Amino-7-(4-Phenyl)-4,7-Dihydrotriazolo[1,5-a]Pyrimidine-6-Carboxylate
  • Substituents: Amino group at position 5 and phenyl at position 7.
  • Synthesis: Uses 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic catalyst in ethanol/water (1:1 v/v), achieving yields of 92–95% .
Ethyl 5-Methyl-7-(3,4-Dimethoxyphenyl)-4,7-Dihydrotriazolo[1,5-a]Pyrimidine-6-Carboxylate (CAS: 896664-98-5)
  • Substituents : Methyl at position 5 and 3,4-dimethoxyphenyl at position 7.
  • Molecular Formula : C₂₀H₂₆N₄O₄ .
  • Key Differences : The methyl group at position 5 reduces steric hindrance compared to propyl, while the 3,4-dimethoxyphenyl group has fewer methoxy substituents than the target compound, altering electronic and steric interactions .

Substituent Variations at Position 7

Ethyl 7-(2-Chlorophenyl)-5-Trifluoromethyl-4,7-Dihydrotriazolo[1,5-a]Pyrimidine-6-Carboxylate
  • Substituents : 2-Chlorophenyl at position 7 and trifluoromethyl at position 5.
  • Synthesis: Prepared via reflux in ethanol with hydrochloric acid, yielding a compound with antituberculosis and anticancer activity .
  • The 2-chlorophenyl group introduces steric bulk compared to trimethoxyphenyl .
Ethyl 7-(2,4-Dimethoxyphenyl)-5-Phenyl-4,7-Dihydrotriazolo[1,2,4]Pyrimidine-6-Carboxylate
  • Substituents : 2,4-Dimethoxyphenyl at position 7 and phenyl at position 5.
  • Molecular Formula : C₂₂H₂₂N₄O₄ .
  • Key Differences : The 2,4-dimethoxyphenyl group is a positional isomer of the target’s 3,4,5-trimethoxyphenyl, altering hydrogen-bonding and π-stacking interactions .

Core Structure Modifications

Ethyl 1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-Triazolo[4,3-a]Pyrimidine-6-Carboxylate
  • Core Structure : Triazolo[4,3-a]pyrimidine (vs. [1,5-a] in the target).
  • Substituents : Hydroxyphenyl and methyl groups.
  • Properties : Melting point 206°C , with antimicrobial activity .
  • Key Differences : The triazolo[4,3-a] scaffold alters ring puckering and planarity, affecting binding to biological targets .

Biological Activity

Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (hereafter referred to as "the compound") is a synthetic derivative belonging to the triazolo-pyrimidine class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight402.45 g/mol
Molecular FormulaC20H26N4O5
LogP3.2612
Polar Surface Area82.328 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for bioactivity.

Research indicates that compounds within the triazolo-pyrimidine class exhibit diverse biological activities. The mechanism primarily involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has been shown to interact with the ATP-binding site of CDKs, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Anticancer Activity

The compound's anticancer potential has been evaluated through various studies. It has demonstrated significant cytotoxic effects against multiple human cancer cell lines. For instance:

  • Cell Lines Tested : HePG-2 (liver cancer), Hep-2 (laryngeal cancer), and Caco-2 (colorectal cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative activity .

Inhibition of Dihydrofolate Reductase (DHFR)

Similar compounds in the triazolo-pyrimidine family have been studied for their ability to inhibit DHFR, a key enzyme involved in nucleotide synthesis. The compound's structural analogs have shown competitive inhibition against this enzyme with varying potency. For example:

  • IC50 Values : Some analogs reported IC50 values as low as 0.14 µM against Toxoplasma gondii DHFR compared to trimethoprim's 2.7 µM .

Case Studies

  • Study on CDK Inhibition : A focused screening campaign involving over 3,000 compounds identified derivatives with enhanced potency against CDK-2. Although the compound itself was less potent than some analogs, it served as a scaffold for further optimization aimed at improving selectivity and efficacy against various kinases .
  • Antitumor Activity Assessment : A recent study evaluated the anticancer activity of several pyrimidine derivatives, including the compound . Results indicated that it could induce G2/M phase arrest and apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Methodology :

  • Multicomponent synthesis : Combine 3-amino-1,2,4-triazole, ethyl cyanoacetate, and 3,4,5-trimethoxybenzaldehyde in a green solvent system (e.g., water/ethanol 1:1 v/v) with 4,4’-trimethylenedipiperidine (TMDP) as a catalyst. Reflux conditions (65–80°C) yield the product in ~92% purity after recrystallization .
  • Alternative protocol : Use molten TMDP (liquid at 65°C) as a dual solvent-catalyst, eliminating volatile solvents. This method reduces waste and simplifies purification .
    • Key parameters : Monitor reaction progress via TLC, and purify via ethanol recrystallization. TMDP’s recyclability (up to 5 cycles without activity loss) enhances cost-efficiency .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s physicochemical properties?

  • Methodology :

  • X-ray crystallography : Analyze dihedral angles (e.g., 83.94° between dihydropyrimidine and aryl rings) to assess planarity and steric effects .
  • Spectroscopic validation : Use 1H^1H NMR (e.g., δ 1.25–1.35 ppm for ethyl ester protons) and 13C^{13}C NMR (e.g., δ 165–170 ppm for carbonyl groups) to confirm substitution patterns .
    • Impact : Electron-withdrawing groups (e.g., -CF3_3) increase electrophilicity, altering reactivity in downstream functionalization .

Advanced Research Questions

Q. How can contradictory data on catalytic efficiency and safety of TMDP be resolved?

  • Analysis :

  • Efficiency : TMDP achieves >90% yield in triazolo-pyrimidine synthesis, outperforming piperidine due to dual Lewis base/hydrogen-bonding sites .
  • Safety concerns : Despite claims of low toxicity, TMDP’s high toxicity in some studies suggests rigorous LC-MS or GC-MS profiling is required to detect residual catalyst in final products .
    • Mitigation : Optimize TMDP loading (≤10 mol%) and employ post-reaction aqueous washes to minimize carryover .

Q. What advanced techniques validate the compound’s supramolecular interactions (e.g., hydrogen bonding) in crystal packing?

  • Methodology :

  • Intermolecular interactions : Use single-crystal X-ray diffraction to identify N–H⋯N hydrogen bonds (e.g., N–H length: 0.90 Å) stabilizing the lattice .
  • Cremer & Pople puckering analysis : Quantify ring puckering (e.g., dihydropyrimidine envelope conformation with Q = 0.099 Å) to correlate conformation with solubility .
    • Applications : Structural insights guide co-crystal engineering for enhanced bioavailability in drug delivery studies .

Q. How do reaction conditions (solvent, temperature) influence regioselectivity in triazolo-pyrimidine formation?

  • Experimental design :

  • Compare solvent systems: Ethanol/water (1:1 v/v) vs. DMF. Polar aprotic solvents (DMF) favor cyclocondensation but require higher temperatures (120°C) and longer reaction times (10–12 hrs) .
  • Kinetic studies : Use 1H^1H NMR reaction monitoring to track intermediates (e.g., enamine vs. keto-enol tautomers) and optimize time-temperature profiles .
    • Outcome : Ethanol/water with TMDP achieves faster kinetics (2–4 hrs) and higher regioselectivity for the 1,2,4-triazolo isomer .

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